molecular formula C12H20ClN B1439339 1-(4-tert-Butylphenyl)ethanamine HCl CAS No. 91552-71-5

1-(4-tert-Butylphenyl)ethanamine HCl

Cat. No.: B1439339
CAS No.: 91552-71-5
M. Wt: 213.75 g/mol
InChI Key: WQCMEXXHUOHNLP-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H20ClN. It is a derivative of ethanamine, where the phenyl group is substituted with a tert-butyl group at the para position. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-tert-Butylphenyl)ethanamine hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-tert-butylbenzaldehyde with nitromethane to form 4-tert-butyl-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 1-(4-tert-butylphenyl)ethanamine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 1-(4-tert-Butylphenyl)ethanamine hydrochloride often involves large-scale hydrogenation processes. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common to facilitate the reduction of nitrostyrene intermediates. The final product is then purified through recrystallization or other separation techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-tert-Butylphenyl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-Butylphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and pharmaceutical applications where these properties are desirable .

Properties

IUPAC Name

1-(4-tert-butylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-9(13)10-5-7-11(8-6-10)12(2,3)4;/h5-9H,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCMEXXHUOHNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91552-71-5
Record name Benzenemethanamine, 4-(1,1-dimethylethyl)-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91552-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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